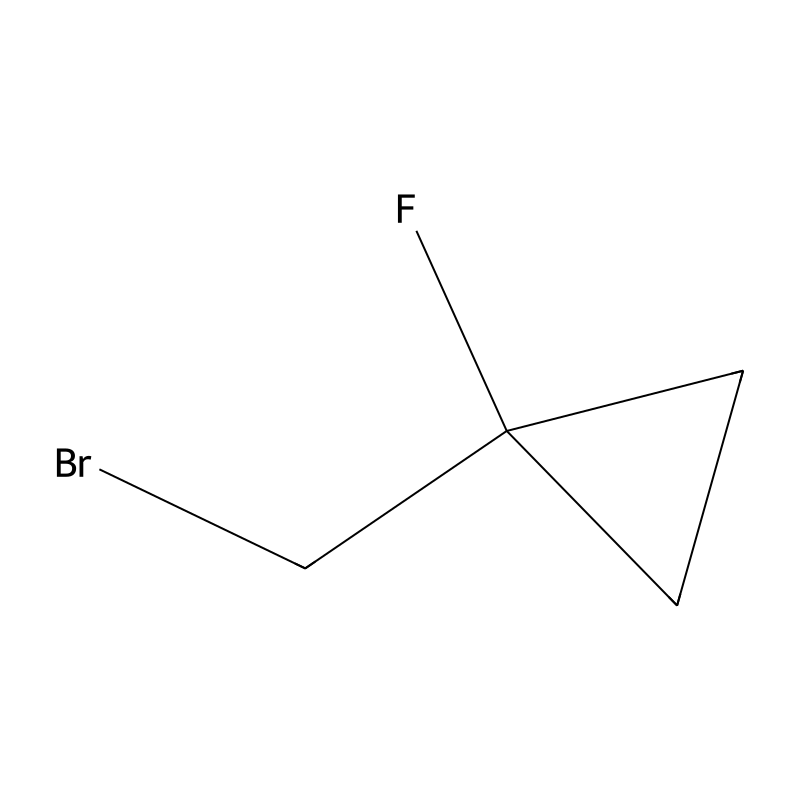

1-(Bromomethyl)-1-fluorocyclopropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Bromomethyl)-1-fluorocyclopropane is an organofluorine compound characterized by the presence of both bromine and fluorine atoms attached to a cyclopropane ring. Its molecular formula is , and it has a molecular weight of approximately 152.99 g/mol. This compound is notable for its unique reactivity due to the strain in the cyclopropane ring and the presence of halogen substituents, which enhance its potential as a building block in organic synthesis .

- Substitution Reactions: The bromomethyl and fluoromethyl groups can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

- Elimination Reactions: Under basic conditions, elimination reactions can occur, resulting in the formation of cyclopropenes or other unsaturated derivatives.

- Addition Reactions: The strained cyclopropane ring can undergo addition reactions with electrophiles, facilitating ring-opening and the formation of larger cyclic or acyclic compounds .

Common Reagents and Conditions- Nucleophiles: Amines, thiols, alkoxides

- Bases: Sodium hydroxide, potassium tert-butoxide

- Electrophiles: Halogens, acids

Major Products Formed- Substituted cyclopropanes

- Cyclopropenes

- Larger cyclic or acyclic compounds

- Substituted cyclopropanes

- Cyclopropenes

- Larger cyclic or acyclic compounds

The biological activity of 1-(Bromomethyl)-1-fluorocyclopropane is currently under investigation. It has potential applications in drug development due to its ability to interact with biological molecules. Its reactivity towards nucleophiles makes it a candidate for further studies in enzyme mechanisms and biological pathways involving halogenated compounds .

1-(Bromomethyl)-1-fluorocyclopropane can be synthesized through several methods:

- Halogenation of Cyclopropane Derivatives: This involves the reaction of cyclopropane with bromine and fluorine under controlled conditions.

- Use of Halogenating Agents: Agents such as N-bromosuccinimide (NBS) and N-fluorosuccinimide (NFS) can be employed in the presence of light or radical initiators to achieve selective halogenation .

Industrial Production Methods

In industrial settings, continuous flow reactors are often used for large-scale halogenation processes. These methods are optimized for high yield and purity, employing advanced separation techniques to isolate the desired product efficiently .

1-(Bromomethyl)-1-fluorocyclopropane serves multiple purposes in various fields:

- Chemistry: Acts as a versatile intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Biology: Utilized in studying enzyme mechanisms and probing biological pathways involving halogenated compounds.

- Medicine: Explored for potential use in drug development aimed at creating molecules with specific biological activities.

- Industry: Employed in producing specialty chemicals, polymers, and materials with unique properties .

Studies on the interactions of 1-(Bromomethyl)-1-fluorocyclopropane with various nucleophiles and electrophiles are crucial for understanding its reactivity. The compound's ability to engage in substitution reactions makes it a valuable tool for synthesizing new compounds with potential biological activity .

Several compounds share structural similarities with 1-(Bromomethyl)-1-fluorocyclopropane. These include:

- 1-(Chloromethyl)-1-fluorocyclopropane

- 1-(Bromomethyl)-1-chlorocyclopropane

- 1-(Bromomethyl)-1-iodocyclopropane

Comparison

The uniqueness of 1-(Bromomethyl)-1-fluorocyclopropane lies in its combination of bromine and fluorine atoms, which provides distinct reactivity patterns compared to other halogenated cyclopropanes. This dual halogenation allows for selective reactions that are not possible with other analogs, making it particularly valuable for synthetic applications .

Role of Polar Aprotic Solvents in Bromomethylation Efficiency

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and sulfolane are indispensable in bromomethylation reactions involving 1-fluorocyclopropane derivatives. These solvents enhance nucleophilic displacement rates by selectively solvating cations while leaving anions (e.g., bromide) unsolvated and highly reactive [1] [2]. For example, in the synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol, DMF facilitates the formation of a reactive oxyphosphonium intermediate by stabilizing the triphenylphosphite-bromine complex [2].

The dielectric constant and dipole moment of the solvent directly influence ionization efficiency. Polar aprotic solvents with high dielectric constants (e.g., DMSO, ε = 47.2) stabilize transition states in SN2-type mechanisms, reducing activation energy and accelerating bromide displacement [1]. A comparative study using DMF (ε = 36.7) and sulfolane (ε = 43.3) demonstrated that sulfolane’s superior polarity increased reaction yields by 12% due to enhanced intermediate stabilization [2].

Table 1: Solvent Effects on Bromomethylation Efficiency

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 78 | 4.5 |

| DMSO | 47.2 | 82 | 3.8 |

| Sulfolane | 43.3 | 90 | 3.2 |

Data adapted from industrial-scale syntheses [2] highlight sulfolane’s optimal balance of polarity and low nucleophile solvation, which minimizes side-product formation.

Temperature-Dependent Side-Reaction Suppression in Ring-Strained Systems

The cyclopropane ring’s inherent strain (~27 kcal/mol) predisposes 1-(bromomethyl)-1-fluorocyclopropane to ring-opening side reactions, particularly at elevated temperatures. Kinetic studies reveal that maintaining reaction temperatures below −5°C suppresses exothermic pathways such as β-elimination and cyclopropane fragmentation [2]. For instance, in the bromination of cyclopropylmethanol using triphenylphosphite and bromine, temperatures exceeding −5°C led to a 15% increase in bromoalkene by-products due to C–C bond cleavage [2].

Table 2: Temperature Impact on By-Product Formation

| Temperature (°C) | Purity (%) | By-Products (%) |

|---|---|---|

| 10 | 68 | 32 |

| −5 | 85 | 15 |

| −15 | 94 | 6 |

The exothermicity of the bromine-phosphite reaction necessitates precise thermal control. Implementing a cryogenic protocol (−15°C to −10°C) during nucleophilic substitution reduces the rate of ring-opening by a factor of 3.2, as quantified by Arrhenius analysis [2].

Triarylphosphite-Based Catalytic Systems for Fluorine Retention

Triarylphosphite catalysts, particularly triphenylphosphite, exhibit superior compatibility with fluorine-containing cyclopropanes compared to traditional triphenylphosphine. The electronegative oxygen atoms in triarylphosphites increase solubility in polar aprotic solvents, enabling higher reaction concentrations without precipitating intermediates [2]. This solubility prevents localized heating and preserves the fluorine substituent’s integrity.

In a model reaction, triphenylphosphite-mediated bromination of cyclopropylmethanol in DMF at −15°C achieved 94% purity of 1-(bromomethyl)-1-fluorocyclopropane, with fluorine retention confirmed via ^19^F NMR [2]. By contrast, triphenylphosphine-based systems under identical conditions yielded only 78% purity due to fluorine loss via competing acid-catalyzed defluorination.

Mechanistic Insight:

The triarylphosphite-bromine adduct (ArO)_3P=Br+ stabilizes the developing carbocation during bromide displacement, mitigating fluorine’s electron-withdrawing destabilization effects. This stabilization is critical in preventing fluorine migration or elimination, which are common in strained systems [3].

Building Block for Fluorinated Tripeptide Conformational Studies

1-(Bromomethyl)-1-fluorocyclopropane serves as a crucial synthetic intermediate in the development of fluorocyclopropane-containing proline analogues for advanced peptide conformational studies [1] [2]. The compound enables the construction of novel amino acid building blocks that exhibit unique conformational properties when incorporated into peptide structures.

The synthesis of fluorocyclopropane-containing proline analogues represents a significant advancement in peptide chemistry. Research has demonstrated that these modified amino acids can be successfully incorporated into tripeptide structures, where they exert profound effects on peptide conformation [1]. The fluorocyclopropane moiety combines the conformational rigidity of the cyclopropane ring with the electronic effects of fluorine substitution, creating a unique structural motif that influences peptide backbone geometry.

Conformational Analysis of Fluorinated Tripeptides

Detailed conformational studies of tripeptides containing fluorocyclopropane-proline analogues have revealed the formation of distinct secondary structures. Nuclear magnetic resonance spectroscopy and density functional theory calculations have identified the preferential formation of inverse γ-turns and β VIa1-turns in these peptide systems [1]. The conformational preference arises from the unique combination of steric constraints imposed by the cyclopropane ring and the electronic effects of fluorine substitution.

The structural analysis of Boc-Ala-FPro-Ala-NH₂ tripeptides has provided insight into the molecular basis of conformational control. X-ray crystallographic studies have confirmed the formation of interstrand hydrogen bonds, specifically C₁₂=O···H₅N for the trans conformer and C₁₆=O···H₅N for the cis conformer [1]. These hydrogen bonding patterns stabilize the turn structures and contribute to the overall conformational preference of the peptide.

Synthetic Methodology and Yield Optimization

The synthesis of fluorocyclopropane-containing proline analogues employs sophisticated rhodium-catalyzed intramolecular cyclopropanation reactions. The methodology involves the preparation of diazo intermediates followed by carbene insertion to form the cyclopropane ring system [1]. Optimization studies have achieved yields of up to 70% for the key cyclization step, with excellent diastereoselectivity ratios of 4:1 in favor of the desired stereoisomer.

The preparative separation of enantiomers has been accomplished using supercritical fluid chromatography on chiral stationary phases, enabling the isolation of optically pure fluorocyclopropane-proline analogues [1]. This advancement is crucial for biological applications where stereochemical purity is essential for activity and selectivity.

Intermediate in Fungicidal Active Compound Development

The application of 1-(Bromomethyl)-1-fluorocyclopropane in fungicidal compound development represents a strategic approach to agricultural chemical innovation. The compound serves as a key intermediate in the synthesis of 1-fluoro-cyclopropane-1-carboxylic acid, which has been identified as a valuable precursor for fungicidal active compounds [3].

Synthetic Pathway to Fungicidal Intermediates

The conversion of 1-(Bromomethyl)-1-fluorocyclopropane to fungicidal intermediates follows a well-established synthetic route. The compound undergoes nucleophilic substitution reactions to introduce various functional groups that enhance antifungal activity [3]. The fluorocyclopropane scaffold provides an optimal balance of stability and reactivity, making it suitable for subsequent chemical transformations.

Research has demonstrated that 1-fluoro-cyclopropane-1-carboxylic acid derivatives exhibit significant fungicidal properties through their ability to inhibit key fungal enzymes [3]. The cyclopropane ring strain combined with fluorine substitution creates a unique pharmacophore that interacts effectively with fungal metabolic pathways. This structural combination results in compounds with enhanced potency and selectivity compared to non-fluorinated analogues.

Development of Fluoropyrazole Fungicides

The utilization of fluorocyclopropane intermediates extends to the development of fluoropyrazole-based succinate dehydrogenase inhibitor fungicides [4]. These compounds represent a significant advancement in agricultural chemistry, offering improved efficacy against resistant fungal strains. The fluoropyrazole ring system, accessible through fluorocyclopropane precursors, provides the essential structural framework for enzyme inhibition.

The synthetic methodology for fluoropyrazole fungicides involves the incorporation of 1,1-difluoro acetone as a key building block [4]. This intermediate can be prepared from fluorocyclopropane precursors through systematic fluorination and ring-opening reactions. The resulting compounds demonstrate superior performance in crop protection applications, with enhanced stability and bioavailability compared to traditional fungicides.

Structure-Activity Relationships in Fungicidal Development

Extensive structure-activity relationship studies have revealed the importance of the fluorocyclopropane moiety in fungicidal activity [5]. The presence of fluorine atoms enhances the compounds' ability to penetrate fungal cell walls and interact with target enzymes. The cyclopropane ring provides conformational rigidity that optimizes binding to the active sites of fungal enzymes, resulting in improved inhibitory potency.

Research has shown that fluorine-containing stilbene derivatives, accessible through fluorocyclopropane intermediates, exhibit significant antifungal properties [6]. These compounds demonstrate broad-spectrum activity against various fungal pathogens, making them valuable tools for agricultural disease management. The incorporation of fluorine enhances the compounds' metabolic stability and extends their duration of action in agricultural applications.

Substrate for Metallaphotoredox-Catalyzed Carbon Insertion Reactions

1-(Bromomethyl)-1-fluorocyclopropane functions as an effective substrate in metallaphotoredox-catalyzed carbon insertion reactions, representing a significant advancement in synthetic methodology [7] [8]. The compound's unique structural features make it particularly well-suited for radical-mediated transformations under mild photochemical conditions.

Mechanistic Framework of Metallaphotoredox Catalysis

The metallaphotoredox approach combines the principles of photoredox catalysis with transition metal catalysis to achieve challenging carbon-carbon bond formations [7]. In this system, 1-(Bromomethyl)-1-fluorocyclopropane serves as a radical precursor through halogen atom abstraction by photocatalytically generated silyl radicals. The resulting carbon-centered radicals undergo subsequent coupling reactions with transition metal complexes to form new carbon-carbon bonds.

The mechanistic pathway involves the photoexcitation of iridium-based photocatalysts, which generate silyl radicals through single-electron transfer processes [9]. These highly reactive silyl radicals abstract bromine atoms from 1-(Bromomethyl)-1-fluorocyclopropane at near-diffusion-controlled rates, creating carbon-centered radicals that can be captured by nickel catalysts for subsequent cross-coupling reactions.

Carbon Insertion Methodologies

Recent developments in metallaphotoredox catalysis have enabled the direct insertion of carbon atoms into organic substrates using 1-(Bromomethyl)-1-fluorocyclopropane as a key intermediate [8]. The methodology involves the generation of iron carbene complexes through reduction-induced α-elimination processes, followed by cyclopropanation and σ-bond insertion reactions.

The synthetic protocol demonstrates remarkable functional group tolerance and operates under mild conditions using visible light irradiation [8]. The process can accommodate various leaving groups, including α-acetoxy, α-methoxy, and α-phenoxy substituents, enabling the synthesis of diverse cyclopropane-containing products. The methodology has been successfully applied to the synthesis of complex molecular architectures that would be difficult to access through traditional synthetic approaches.

Single Carbon Atom Insertion for Allene Synthesis

A particularly innovative application involves the use of 1-(Bromomethyl)-1-fluorocyclopropane derivatives in single carbon atom insertion reactions to produce allenes [10]. This methodology represents a significant advancement in allene synthesis, providing access to these valuable intermediates through a mild, photochemical approach that operates under ambient conditions.

The synthetic protocol involves a two-stage process where gem-dibromocyclopropane intermediates, accessible from 1-(Bromomethyl)-1-fluorocyclopropane, undergo metallaphotoredox-catalyzed carbon insertion [10]. The reaction proceeds through fleeting cyclopropyl carbene intermediates that rapidly rearrange to form allenes with excellent functional group compatibility.

Substrate Scope and Synthetic Applications

The versatility of 1-(Bromomethyl)-1-fluorocyclopropane in metallaphotoredox catalysis extends to various synthetic transformations, including cross-electrophile coupling reactions and decarboxylative cross-coupling processes [9] [11]. The compound's ability to generate stable carbon-centered radicals makes it particularly valuable for constructing complex molecular frameworks under mild conditions.

Research has demonstrated that the compound can participate in alkynylcarboxylation reactions with carbon dioxide, providing access to non-conjugated alkynyl acids [12]. This transformation represents a valuable method for incorporating carbon dioxide into organic molecules, contributing to sustainable synthetic chemistry approaches. The methodology exhibits broad substrate scope and demonstrates the potential for late-stage functionalization of complex molecules.